2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol
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Overview
Description
2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a cyclopentane ring substituted with a hydroxyl group and a methyl(pyrimidin-2-yl)amino group, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the cyclopentane ring.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol undergoes various chemical reactions, including :
Oxidation: Conversion to more oxidized forms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Addition: Addition reactions involving the double bonds in the pyrimidine ring.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-(Methyl(pyrimidin-2-yl)amino)cyclopentan-1-ol can be compared with other similar compounds, such as :
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Pyridin-2-yl Pyrimidine Derivatives: These compounds have a pyridine ring in addition to the pyrimidine ring, offering different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentane ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[methyl(pyrimidin-2-yl)amino]cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(8-4-2-5-9(8)14)10-11-6-3-7-12-10/h3,6-9,14H,2,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFMNOOFUHQKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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